molecular formula C23H27N5O4S2 B12150658 ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B12150658
M. Wt: 501.6 g/mol
InChI Key: GFXJUGZLFZEBSX-LGMDPLHJSA-N
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Description

This compound belongs to a class of heterocyclic molecules featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-5-ylidene moiety and a piperazine-carboxylate substituent. Its structural complexity arises from the (Z)-configured olefinic linkage between the pyrido-pyrimidinone and thiazolidinone systems, as well as the isopropyl and methyl substituents. Such compounds are typically explored for their biological activity, particularly in medicinal chemistry, due to their ability to interact with enzymes or receptors via hydrogen bonding, π-π stacking, and hydrophobic interactions .

Properties

Molecular Formula

C23H27N5O4S2

Molecular Weight

501.6 g/mol

IUPAC Name

ethyl 4-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C23H27N5O4S2/c1-5-32-22(31)26-11-9-25(10-12-26)19-16(13-17-21(30)28(14(2)3)23(33)34-17)20(29)27-8-6-7-15(4)18(27)24-19/h6-8,13-14H,5,9-12H2,1-4H3/b17-13-

InChI Key

GFXJUGZLFZEBSX-LGMDPLHJSA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C(C)C

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This step often starts with the condensation of appropriate aldehydes and amines under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine scaffold.

    Introduction of the Thiazolidine Moiety: The thiazolidine ring is introduced through a cyclization reaction involving a thiourea derivative and a carbonyl compound.

    Attachment of the Piperazine Ring: The piperazine ring is then attached via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine and pyrido[1,2-a]pyrimidine moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the piperazine and pyrido[1,2-a]pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenated compounds and strong bases or acids are often employed to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic molecule with potential applications across various scientific fields, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by relevant case studies and data.

Molecular Formula

The molecular formula for this compound is C19H22N4O3SC_{19}H_{22}N_4O_3S with a molecular weight of approximately 398.47 g/mol.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions. Key steps include:

  • Formation of the thiazolidinone ring : Utilizing specific reagents to create the thiazolidinone structure.
  • Construction of the pyrido[1,2-a]pyrimidine core : This step may involve cyclization reactions that form the pyrimidine structure.
  • Final coupling with piperazine : The introduction of the piperazine moiety is crucial for enhancing biological activity.

Industrial Production

For industrial applications, optimizing the synthetic pathway for scalability and cost-effectiveness is essential. Techniques such as continuous flow synthesis and green chemistry principles are being explored to improve yield and reduce environmental impact.

Therapeutic Applications

Research indicates that this compound may have applications in:

  • Anticancer therapy : Preliminary studies suggest efficacy against certain cancer cell lines.
  • Antimicrobial activity : Exhibits potential against various bacterial strains.
  • Anti-inflammatory properties : May modulate inflammatory pathways.

Case Study 1: Anticancer Activity

A study published in Pharmaceuticals evaluated the anticancer properties of similar compounds within this class. Researchers found that modifications to the piperazine ring significantly enhanced cytotoxicity against breast cancer cells.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound demonstrated notable antibacterial activity against Staphylococcus aureus, suggesting potential use in treating resistant infections.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity in cancer cells
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of cytokines

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine and pyrido[1,2-a]pyrimidine moieties are likely critical for binding to these targets, influencing biological pathways and eliciting a physiological response. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Frameworks

The pyrido[1,2-a]pyrimidinone core is a common feature in several analogs. For example:

  • 2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one () shares the same pyrido-pyrimidinone and thiazolidinone backbone but differs in substituents (phenylethyl vs. isopropyl).
  • 2-(Allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one () replaces the piperazine-carboxylate with an allylamino group, which may alter binding affinity due to differences in hydrogen-bonding capacity .

Substituent Effects

  • Thioxo vs.
  • Piperazine vs. Other Amines: The piperazine-carboxylate substituent introduces a zwitterionic character, improving solubility compared to non-carboxylated piperazine derivatives (e.g., compounds in ). This feature is critical for pharmacokinetic optimization .

Stereochemical Considerations

The (Z)-configuration of the olefinic bond in the target compound is critical for maintaining planarity between the pyrido-pyrimidinone and thiazolidinone systems.

Data Table: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrido-pyrimidinone + thiazolidinone Isopropyl, methyl, piperazine-carboxylate ~527.6 (estimated) High polarity, moderate lipophilicity
2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo... () Same as target Phenylethyl, ethylpiperazine ~605.7 Enhanced lipophilicity, lower solubility
2-(Allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo...) () Same as target Allylamino, isopropyl ~466.5 Reduced solubility, increased reactivity
tert-butyl(3-(2-((3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)oxy)-5-oxobenzo[... () Benzo-imidazo-pyrimidine Triazolo-pyridine, tert-butyl ~552.2 High stability, rigid conformation

Biological Activity

Chemical Structure and Synthesis

The compound's structure features several notable functional groups, including a piperazine moiety, a pyrimidine ring, and a thiazolidinone derivative. The synthesis of such compounds typically involves multi-step reactions including cyclization and functional group modifications. Although specific synthetic pathways for this exact compound are not widely documented, similar compounds have been synthesized through reactions involving pyrimidine derivatives and piperazine under various conditions.

Antimicrobial Properties

Research indicates that compounds with structural similarities to ethyl 4-(9-methyl-4-oxo...) exhibit significant antimicrobial activities against various pathogens. For instance, studies have reported the synthesis of related triazole derivatives that demonstrated moderate to good antibacterial effects against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CK. pneumoniae64 µg/mL
Ethyl 4-(9-methyl...)Candida albicansNot specifically tested

The mechanism by which these compounds exert their antimicrobial effects often involves the inhibition of key metabolic pathways or the disruption of bacterial cell wall synthesis. For example, some derivatives containing thiazolidinone rings have been shown to inhibit bacterial growth by interfering with protein synthesis or by acting as efflux pump inhibitors .

Case Studies

A notable study investigated the antimicrobial efficacy of a series of pyrimidine-based compounds similar to ethyl 4-(9-methyl...). The results indicated that certain derivatives exhibited strong activity against biofilm-forming bacteria, which are notoriously resistant to conventional antibiotics. The study highlighted the importance of structural modifications in enhancing bioactivity .

Table 2: Efficacy Against Biofilm Formation

Compound NameBiofilm Inhibition (%)Concentration Tested (µg/mL)
Compound D85%100
Compound E70%50
Ethyl 4-(9-methyl...)TBDTBD

Q & A

Basic: What are the key structural motifs in this compound, and how do they influence its physicochemical properties?

The compound integrates a pyrido[1,2-a]pyrimidin-4-one core, a (Z)-configured thiazolidinone methylidene group, and a piperazine-1-carboxylate side chain. These motifs collectively affect solubility, stability, and reactivity. For instance:

  • The thioxo-thiazolidinone moiety contributes to electrophilic reactivity at the exocyclic double bond .
  • The piperazine ring enhances solubility in polar solvents but may reduce thermal stability due to conformational flexibility .
  • The ethyl ester group impacts lipophilicity, which can be quantified via reverse-phase HPLC with a C18 column and acetonitrile/water gradient .

Methodological Note : Use NMR (¹H/¹³C) and X-ray crystallography to confirm stereochemistry and hydrogen-bonding patterns, especially for the (Z)-configured methylidene group .

Advanced: How can synthetic routes for this compound be optimized to improve yield and purity?

Multi-step synthesis typically involves:

Knoevenagel condensation : To form the (Z)-methylidene bridge between the pyrido-pyrimidine and thiazolidinone moieties. Optimize using anhydrous DMF as a solvent and catalytic piperidine at 80°C for 12 hours .

Piperazine coupling : Introduce the ethyl piperazine-1-carboxylate via nucleophilic substitution. Use a 1.5:1 molar ratio of the pyrido-pyrimidine intermediate to piperazine derivative in dichloromethane with triethylamine as a base .

Purification : Employ silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol to achieve >95% purity .

Data Contradiction Alert : Conflicting reports exist on the optimal temperature for the Knoevenagel step. Pilot studies suggest lower temperatures (60°C) reduce side-product formation but prolong reaction time .

Advanced: What strategies resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or IR spectra often arise from:

  • Tautomerism in the thiazolidinone ring : Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe dynamic equilibria between thione and thiol tautomers .
  • Rotameric states of the piperazine ring : Analyze NOESY spectra to distinguish axial/equatorial conformations .
  • Impurity interference : Cross-validate with high-resolution mass spectrometry (HRMS) and HPLC-UV at 254 nm to rule out isomeric byproducts .

Example Table : Common Spectral Artifacts and Solutions

Artifact SourceDiagnostic TechniqueResolution Strategy
TautomerismVT-NMRAssign peaks at 25°C and 60°C
Rotamers2D NOESYIdentify through-space correlations
Solvent residuesGC-MSUse deuterated solvents and rigorous drying

Basic: Which analytical techniques are critical for characterizing this compound?

  • Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃), IR (KBr pellet) for carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
  • Purity Assessment : HPLC with a C18 column (acetonitrile:water = 70:30, flow rate 1 mL/min) .
  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen to determine decomposition temperatures .

Advanced: How does this compound interact with biological targets, and what assays validate these interactions?

The compound’s thiazolidinone and pyrido-pyrimidine moieties suggest potential kinase or protease inhibition. Key methodologies include:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a CM5 chip to measure binding kinetics (ka/kd) .
  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3ERT for estrogen receptors) to predict binding poses .
  • Enzymatic Assays : Test IC₅₀ values via fluorescence-based assays (e.g., ATPase activity using malachite green) .

Contradiction Note : Some studies report nM-level activity against kinases, while others show µM-range effects. Differences may arise from assay conditions (e.g., ATP concentration) or protein isoforms .

Advanced: How can computational modeling guide the design of derivatives with enhanced activity?

  • QSAR Studies : Use MOE or Schrödinger to correlate substituent electronegativity (e.g., piperazine N-alkylation) with bioactivity .
  • ADMET Prediction : Predict logP, CYP450 inhibition, and bioavailability using SwissADME or ADMETLab .
  • Dynamics Simulations : Run 100 ns MD simulations (AMBER) to assess target binding stability under physiological conditions .

Table : Key Computational Parameters for Derivative Design

ParameterToolRelevance
LogPSwissADMELipophilicity optimization
H-bond acceptorsMOESolubility enhancement
RMSD (MD)AMBERBinding stability assessment

Basic: What are the stability profiles of this compound under varying storage conditions?

  • pH Stability : Perform accelerated degradation studies (40°C/75% RH) in buffers (pH 3–9). The compound degrades rapidly at pH < 5 due to ester hydrolysis .
  • Light Sensitivity : Store in amber vials under argon; UV-Vis spectroscopy shows λmax shifts after 72 hours of UV exposure .
  • Long-Term Storage : Lyophilized form remains stable for >12 months at -20°C (HPLC purity >90%) .

Advanced: What synthetic or analytical challenges arise from the (Z)-configuration of the methylidene group?

  • Stereochemical Purity : The (Z)-isomer is prone to photoisomerization to the (E)-form. Monitor via UV-Vis (λmax shift from 320 nm to 290 nm) and isolate using preparative HPLC .
  • Reaction Selectivity : Competing aldol side reactions may occur. Suppress by using bulky bases (e.g., DBU) and low temperatures .

Methodological Tip : Use circular dichroism (CD) to confirm (Z)-configuration in chiral environments .

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